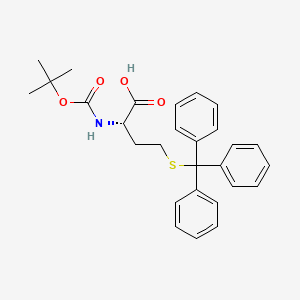

Boc-S-trityl-L-homocysteine

Descripción general

Descripción

Boc-S-trityl-L-homocysteine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a tritylthio group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, while the tritylthio group can be used for further functionalization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-S-trityl-L-homocysteine typically involves the protection of the amino group with a Boc group and the introduction of the tritylthio group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The tritylthio group can be introduced using trityl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

Boc-S-trityl-L-homocysteine can undergo various chemical reactions, including:

Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The tritylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Nucleophiles such as thiols, amines, or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Free amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-S-trityl-L-homocysteine is primarily used in the synthesis of peptides due to its unique chemical properties. The trityl group protects the thiol functional group, allowing for selective reactions without interfering with other functional groups present in peptides.

Key Applications:

- Thiol-Ene Chemistry : This compound can be employed in thiol-ene reactions to create modified peptides. For instance, it has been used to synthesize glycosylated amino acids via radical thiol-ene coupling, enhancing the functional diversity of peptides .

- Macrocyclization : The presence of the thiol group allows for cyclization reactions, which are essential for creating cyclic peptides that often exhibit enhanced biological activity compared to their linear counterparts .

Neuroprotective Studies

Research indicates that compounds related to homocysteine metabolism, including this compound, may have neuroprotective effects. Elevated homocysteine levels are associated with neurodegenerative diseases, making it crucial to explore derivatives that could mitigate these effects.

Case Study Insights:

- Neurotoxicity Reduction : Studies have shown that modifications of homocysteine can reduce oxidative stress and neuronal damage in models of neurodegeneration. For example, derivatives have been tested for their ability to protect against amyloid-beta-induced toxicity in neuronal cultures .

- Mechanisms of Action : The protective mechanisms involve modulation of oxidative stress pathways and apoptosis regulation through influences on caspase activity and reactive oxygen species production .

Cardiovascular Health

Homocysteine is implicated in cardiovascular diseases due to its role in endothelial dysfunction and thrombosis. This compound can be utilized to study these pathways more effectively.

Research Findings:

- Thrombosis Mechanisms : Elevated levels of homocysteine contribute to increased thrombotic risk through various mechanisms such as enhanced platelet reactivity and impaired fibrinolysis. Research using derivatives like this compound can help elucidate these pathways and develop therapeutic strategies .

- Clinical Implications : Clinical trials have indicated that lowering homocysteine levels may reduce cardiovascular risk factors. The application of this compound in these studies could provide insights into effective interventions .

Drug Design and Development

This compound serves as a crucial intermediate in the synthesis of novel therapeutics targeting various diseases.

Applications in Drug Development:

- Bioactive Peptides : The compound is utilized to create bioactive peptides that can act as drugs or therapeutic agents against various conditions including cancer and metabolic disorders .

- Vaccine Development : Recent studies have explored its role in synthesizing glycopeptides for vaccine applications, particularly in enhancing immune responses by incorporating carbohydrate antigens into peptide sequences .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Boc-S-trityl-L-homocysteine involves the protection and deprotection of functional groups The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-(tert-Butoxycarbonylamino)butanoic acid: Similar structure but lacks the

Actividad Biológica

Boc-S-trityl-L-homocysteine (Boc-S-Tr-L-Hcy) is a synthetic derivative of homocysteine, a sulfur-containing amino acid that plays a critical role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuroprotection and cancer treatment. This article explores the biological activity of Boc-S-Tr-L-Hcy, summarizing key research findings, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C28H31NO4S

- Molecular Weight : 477.63 g/mol

- CAS Number : 201419-16-1

Boc-S-Tr-L-Hcy is characterized by its trityl protective group, which enhances its stability and bioavailability. This modification allows for better cellular uptake and reduces the susceptibility of the molecule to enzymatic degradation.

Boc-S-Tr-L-Hcy exhibits several biological activities through various mechanisms:

-

Neuroprotective Effects :

- Research indicates that Boc-S-Tr-L-Hcy may protect neurons from oxidative stress and excitotoxicity. It is believed to modulate pathways involved in apoptosis and inflammation, thereby reducing neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease.

- A study demonstrated that derivatives of homocysteine can inhibit calpain activity, a protease involved in neuronal cell death . This suggests that Boc-S-Tr-L-Hcy could exert similar protective effects by inhibiting calpain-mediated pathways.

-

Antioxidant Properties :

- The compound has been shown to scavenge free radicals, thereby mitigating oxidative stress. This property is crucial for protecting cellular structures from damage associated with various diseases.

- Anti-Cancer Activity :

Pharmacological Effects

The pharmacological profile of Boc-S-Tr-L-Hcy has been explored across various studies:

- Bioavailability : The Boc protective group enhances the compound's oral bioavailability, allowing for effective systemic delivery.

- Toxicology : Initial assessments have suggested a favorable safety profile with minimal toxicity at therapeutic doses .

Case Studies

Several case studies have highlighted the potential applications of Boc-S-Tr-L-Hcy:

- Neurodegenerative Disorders :

- Cancer Treatment :

Comparative Biological Activity

To provide a clearer understanding of Boc-S-Tr-L-Hcy's biological activity, a comparison with other related compounds is presented below:

| Compound | Neuroprotective Effects | Antioxidant Activity | Anti-Cancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| S-allyl-L-cysteine (SAC) | Yes | Moderate | Limited |

| S-ethyl-L-cysteine | Moderate | Yes | No |

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAYCOKLWMVUSV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673983 | |

| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201419-16-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201419-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.